2-(3-Methoxyphenyl)-N-{1-[5-(4-methylpiperidin-1-YL)pyrimidin-4-YL]-1H-pyrazol-4-YL}acetamide
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Overview
Description
2-(3-Methoxyphenyl)-N-{1-[5-(4-methylpiperidin-1-YL)pyrimidin-4-YL]-1H-pyrazol-4-YL}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a methoxyphenyl group, a piperidinyl-pyrimidinyl moiety, and a pyrazolyl-acetamide linkage, making it a unique structure for studying chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-N-{1-[5-(4-methylpiperidin-1-YL)pyrimidin-4-YL]-1H-pyrazol-4-YL}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the methoxyphenyl group and the piperidinyl-pyrimidinyl moiety. These core structures are then linked through a series of reactions, including amide bond formation and pyrazole ring construction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-N-{1-[5-(4-methylpiperidin-1-YL)pyrimidin-4-YL]-1H-pyrazol-4-YL}acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidinyl and pyrazolyl moieties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields phenolic derivatives, while reduction can lead to partially or fully reduced forms of the compound .
Scientific Research Applications
2-(3-Methoxyphenyl)-N-{1-[5-(4-methylpiperidin-1-YL)pyrimidin-4-YL]-1H-pyrazol-4-YL}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-N-{1-[5-(4-methylpiperidin-1-YL)pyrimidin-4-YL]-1H-pyrazol-4-YL}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The methoxyphenyl group and the piperidinyl-pyrimidinyl moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-((5-(4-Methoxyphenyl)thieno(2,3-d)pyrimidin-4-yl)amino)-1-propanol
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperidin-1-yl)methyl)benzamide
Uniqueness
Compared to similar compounds, 2-(3-Methoxyphenyl)-N-{1-[5-(4-methylpiperidin-1-YL)pyrimidin-4-YL]-1H-pyrazol-4-YL}acetamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C22H26N6O2 |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-N-[1-[5-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyrazol-4-yl]acetamide |
InChI |
InChI=1S/C22H26N6O2/c1-16-6-8-27(9-7-16)20-13-23-15-24-22(20)28-14-18(12-25-28)26-21(29)11-17-4-3-5-19(10-17)30-2/h3-5,10,12-16H,6-9,11H2,1-2H3,(H,26,29) |
InChI Key |
HZUIMVGYRZLDBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=CN=CN=C2N3C=C(C=N3)NC(=O)CC4=CC(=CC=C4)OC |
Origin of Product |
United States |
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